molecular formula C10H17NOS B13157698 3-(1-Formylcyclohexyl)propanethioamide

3-(1-Formylcyclohexyl)propanethioamide

Katalognummer: B13157698
Molekulargewicht: 199.32 g/mol
InChI-Schlüssel: MUEFPMMQMDGLKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Formylcyclohexyl)propanethioamide is an organic compound with the molecular formula C₁₀H₁₇NOS It is characterized by the presence of a formyl group attached to a cyclohexyl ring, which is further connected to a propanethioamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Formylcyclohexyl)propanethioamide typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions using reagents such as formic acid or formyl chloride.

    Attachment of the Propanethioamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification Techniques: Employing purification methods such as distillation, crystallization, and chromatography to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Formylcyclohexyl)propanethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-(1-Formylcyclohexyl)propanethioamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(1-Formylcyclohexyl)propanethioamide involves its interaction with specific molecular targets and pathways. The formyl group and thioamide moiety play crucial roles in its reactivity and interactions. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Affecting receptor-mediated signaling pathways.

    Modifying Biomolecules: Forming covalent bonds with proteins or nucleic acids, leading to changes in their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(1-Formylcyclohexyl)propanamide: Similar structure but with an amide group instead of a thioamide.

    3-(1-Formylcyclohexyl)propanoic acid: Contains a carboxylic acid group instead of a thioamide.

    3-(1-Formylcyclohexyl)propanenitrile: Features a nitrile group in place of the thioamide.

Uniqueness

3-(1-Formylcyclohexyl)propanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where thioamide functionality is desired.

Eigenschaften

Molekularformel

C10H17NOS

Molekulargewicht

199.32 g/mol

IUPAC-Name

3-(1-formylcyclohexyl)propanethioamide

InChI

InChI=1S/C10H17NOS/c11-9(13)4-7-10(8-12)5-2-1-3-6-10/h8H,1-7H2,(H2,11,13)

InChI-Schlüssel

MUEFPMMQMDGLKF-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)(CCC(=S)N)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.